molecular formula C22H17NO4 B12137382 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide

Cat. No.: B12137382
M. Wt: 359.4 g/mol
InChI Key: XJNFLZAEHGGWEJ-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]furan-1-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- (9CI) is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphthofuran core and a benzodioxin moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,1-b]furan-1-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthofuran Core: The initial step involves the synthesis of the naphthofuran core through cyclization reactions. This can be achieved by using starting materials such as naphthalene derivatives and appropriate reagents to induce cyclization.

    Introduction of the Acetamide Group: The acetamide group is introduced through acylation reactions. This step often requires the use of acyl chlorides or anhydrides in the presence of a base to facilitate the reaction.

    Attachment of the Benzodioxin Moiety: The final step involves the attachment of the benzodioxin moiety to the naphthofuran-acetamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques used in industrial production include:

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-b]furan-1-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-b]furan-1-acetic acid derivatives, while reduction may produce naphtho[2,1-b]furan-1-ethylamine derivatives .

Scientific Research Applications

Naphtho[2,1-b]furan-1-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Naphtho[2,1-b]furan-1-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[2,1-b]furan-1-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthofuran core with a benzodioxin moiety makes it a valuable compound for various research applications .

Properties

Molecular Formula

C22H17NO4

Molecular Weight

359.4 g/mol

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C22H17NO4/c24-21(23-16-6-8-18-20(12-16)26-10-9-25-18)11-15-13-27-19-7-5-14-3-1-2-4-17(14)22(15)19/h1-8,12-13H,9-11H2,(H,23,24)

InChI Key

XJNFLZAEHGGWEJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=COC4=C3C5=CC=CC=C5C=C4

Origin of Product

United States

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